molecular formula C14H13N3O2 B2739042 Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate CAS No. 2206113-51-9

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate

Cat. No.: B2739042
CAS No.: 2206113-51-9
M. Wt: 255.277
InChI Key: XZQRNDNSTSQUBK-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is a heterocyclic compound that features both indolizine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes to form the pyrazole ring . The indolizine moiety can be introduced through a Pd-catalyzed reaction starting from pyrrole derivatives and 1,4-dibromo-1,3-butadienes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate involves its interaction with specific molecular targets. The indolizine moiety can interact with various biological receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-Indol-3-Yl)Indolizine-1-Carboxylate
  • Ethyl 3-(1H-Pyrazol-5-Yl)Indolizine-1-Carboxylate
  • Ethyl 3-(1H-Pyrazol-4-Yl)Indolizine-1-Carboxylate

Uniqueness

Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-(1H-pyrazol-5-yl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQRNDNSTSQUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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